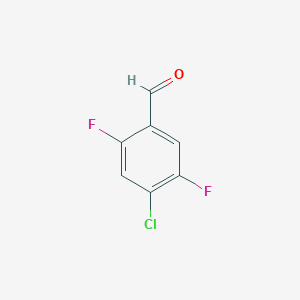

4-Chloro-2,5-difluorobenzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZYVMBPIANKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597185 | |

| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-02-4 | |

| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2,5 Difluorobenzaldehyde

Chemo- and Regioselective Halogenation Strategies for Precursors

The precise introduction of a chlorine atom at the desired position on a difluorobenzene precursor is a critical first step in the synthesis of 4-chloro-2,5-difluorobenzaldehyde. The electrophilic aromatic substitution (EAS) mechanism governs the halogenation of benzene (B151609) and its derivatives. numberanalytics.com The reaction typically involves the generation of a halogen cation that attacks the electron-rich benzene ring. numberanalytics.com To achieve the required regioselectivity for synthesizing the 4-chloro-2,5-difluoro- substitution pattern, the directing effects of the existing fluorine substituents on the aromatic ring are of paramount importance.

In the case of 1,4-difluorobenzene, the fluorine atoms are ortho-, para-directing activators for electrophilic aromatic substitution. However, due to steric hindrance, the incoming electrophile (in this case, the chloronium ion or its equivalent) will preferentially add to the position ortho to one fluorine and meta to the other, which corresponds to the 2-position. To obtain the desired this compound, a different starting material or a more complex synthetic strategy is often necessary.

One common precursor is 1-chloro-2,5-difluorobenzene (B1360255). sigmaaldrich.com The synthesis of this intermediate itself requires careful control of halogenation. For instance, starting with 1,4-dichlorobenzene, a partial fluorination can be performed, but this often leads to a mixture of products. A more controlled approach involves the diazotization of a suitably substituted aniline, such as 3,4-difluoroaniline, followed by a Sandmeyer-type reaction to introduce the chlorine atom. google.com

Fluorination Techniques in Aromatic Systems Leading to this compound

Modern fluorination techniques are essential for the efficient synthesis of fluorinated aromatic compounds. The Balz-Schiemann reaction has traditionally been a cornerstone for introducing fluorine onto an aromatic ring. wikipedia.org This reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. wikipedia.orggoogle.com While effective, this method can be hazardous, especially on a large scale, due to the potentially explosive nature of the isolated diazonium salts. google.comguidechem.com

Innovations in this area have focused on improving safety and efficiency. For example, performing the diazotization and subsequent fluorination in a continuous flow system can mitigate the risks associated with the accumulation of unstable intermediates. researchgate.netacs.org Alternative fluorinating agents and counterions, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), have also been explored to improve yields for certain substrates. wikipedia.org

Another powerful method for introducing fluorine is nucleophilic aromatic substitution (SₙAr). nih.gov In this reaction, a leaving group on an electron-deficient aromatic ring is displaced by a fluoride ion. nih.gov The reactivity order for halogens in SₙAr is often F > Cl > Br > I, which is counterintuitive to their bond strengths but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.comyoutube.com For the synthesis of this compound, a precursor such as 2,4,5-trichlorobenzaldehyde could potentially be subjected to a selective halogen exchange (Halex) reaction, where chlorine atoms are replaced by fluorine using a fluoride salt like potassium fluoride. wikipedia.orglookchem.com

| Fluorination Technique | Description | Advantages | Disadvantages |

| Balz-Schiemann Reaction | Diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate. wikipedia.org | Well-established, applicable to a wide range of substrates. | Can be hazardous, may require harsh conditions. google.com |

| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of a leaving group on an activated aromatic ring by a nucleophilic fluoride source. nih.gov | Often proceeds under milder conditions, can be highly regioselective. | Requires an electron-deficient aromatic ring. |

| Continuous Flow Fluorination | Performing the fluorination reaction in a continuous flow reactor. researchgate.net | Improved safety, better heat and mass transfer, potential for higher yields and purity. acs.org | Requires specialized equipment. |

Aldehyde Group Introduction and Functionalization in Halogenated Benzenes

The introduction of a formyl group (-CHO) onto a halogenated benzene ring is a key transformation in the synthesis of this compound. wikipedia.org Several classical and modern formylation methods are available to organic chemists.

The Gattermann-Koch reaction is a well-known method that uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride to formylate aromatic compounds. orgosolver.compurechemistry.org However, this method is generally applicable to benzene and its activated derivatives. Highly halogenated benzenes may be too deactivated for this reaction to proceed efficiently.

The Vilsmeier-Haack reaction offers a milder alternative. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. While effective for many substrates, its success with deactivated halogenated benzenes can be limited.

A more versatile approach involves lithiation followed by formylation . commonorganicchemistry.commt.com In this method, a halogenated benzene is treated with a strong organolithium base, such as n-butyllithium or s-butyllithium, at low temperatures. This generates a highly reactive aryllithium species. mt.comvapourtec.com Subsequent quenching of this intermediate with a formylating agent, most commonly DMF, introduces the aldehyde group. commonorganicchemistry.com This method is particularly useful for the synthesis of highly substituted aromatic aldehydes as the position of lithiation can often be controlled by the directing effects of the existing substituents.

| Formylation Method | Reagents | Substrate Scope | Key Features |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl orgosolver.com | Benzene, activated arenes | High pressure, strong acid conditions. google.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich arenes and heterocycles | Milder than Gattermann-Koch. |

| Lithiation-Formylation | Organolithium reagent (e.g., n-BuLi), then DMF commonorganicchemistry.com | Wide range of aromatic and heteroaromatic compounds, including some deactivated systems. | Performed at low temperatures, allows for regioselective formylation. mt.com |

Multi-step Total Synthesis Approaches for this compound

The synthesis of this compound is typically achieved through a multi-step sequence. Two plausible retrosynthetic pathways start from either 4-chloro-2,5-difluorobenzoic acid or 4-chloro-2,5-difluorobromobenzene.

Via 4-chloro-2,5-difluorobenzoic acid:

This route involves the synthesis of the corresponding benzoic acid derivative first, followed by its reduction to the aldehyde. The synthesis of 4-chloro-2,5-difluorobenzoic acid can be accomplished through various methods. One approach starts with the bromination of p-fluoronitrobenzene, followed by reduction, chlorination, diazotization, and fluorination to yield 4-chloro-2,5-difluorobromobenzene. google.com This intermediate can then be converted to the Grignard reagent, which upon reaction with carbon dioxide and subsequent acidification, yields the desired benzoic acid. google.com The final step is the reduction of the carboxylic acid to the aldehyde. This can be achieved using various reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by converting the carboxylic acid to an acid chloride followed by a Rosenmund reduction.

Via 4-chloro-2,5-difluorobromobenzene:

This pathway utilizes 4-chloro-2,5-difluorobromobenzene as a key intermediate. This compound can be synthesized as described above. google.com The introduction of the aldehyde group can then be achieved through a lithium-halogen exchange reaction. Treatment of 4-chloro-2,5-difluorobromobenzene with an organolithium reagent, such as n-butyllithium, at low temperatures will selectively replace the bromine atom with lithium due to the greater reactivity of the C-Br bond compared to the C-Cl and C-F bonds in this exchange. youtube.com The resulting aryllithium species is then quenched with a formylating agent like DMF to furnish this compound.

Green Chemistry Principles and Sustainable Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and improve efficiency. rsc.orgscielo.org.mx

Exploration of Solvent-Free and Heterogeneous Catalytic Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions is an active area. For some reactions, it is possible to run them neat or in a melt phase, which can lead to higher reaction rates and easier product isolation.

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, which is both economically and environmentally beneficial. youtube.comyoutube.com In the context of the synthesis of this compound, heterogeneous catalysts could be employed in several steps. For example, a solid acid catalyst could potentially be used for halogenation reactions, replacing homogeneous Lewis acids that are often difficult to separate from the reaction mixture. jeeadv.ac.in Similarly, supported metal catalysts are used in hydrogenation reactions, such as the reduction of a nitro group or a carboxylic acid derivative. acs.org The use of catalysts on solid supports simplifies the purification process and allows for the continuous operation of reactors. youtube.com

Atom Economy and Reaction Efficiency Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are a cornerstone of green chemistry. In the multi-step synthesis of this compound, each step should be evaluated for its atom economy. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.

Process intensification is a strategy to improve the efficiency, safety, and sustainability of chemical processes. numberanalytics.comorientjchem.org This can be achieved through the use of microreactors, continuous flow reactors, and other advanced reactor technologies. unito.it These technologies offer better control over reaction parameters, such as temperature and mixing, leading to higher yields, fewer side products, and improved safety, especially for highly exothermic or hazardous reactions. cetjournal.itacs.org By integrating green chemistry principles and process intensification, the synthesis of this compound can be made more sustainable and economically viable.

Mechanistic Investigations of Reactions Involving 4 Chloro 2,5 Difluorobenzaldehyde

Nucleophilic Aromatic Substitution Reactions on 4-Chloro-2,5-difluorobenzaldehyde Substrates

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. byjus.commasterorganicchemistry.com The aldehyde group (-CHO), along with the fluorine and chlorine atoms in this compound, activates the benzene (B151609) ring for nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process. byjus.commasterorganicchemistry.com First, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this complex is delocalized, with resonance structures placing the charge on the ortho and para carbons relative to the site of attack. The presence of electron-withdrawing groups, such as the aldehyde group at position C1 and the fluorine at C2, effectively stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.comslideshare.net In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

In the case of this compound, there are three potential halogen leaving groups. The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of the fluorine atom polarizing the C-F bond, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, nucleophilic attack is most likely to occur at the fluorine-substituted positions (C2 or C5) over the chlorine-substituted position (C4), assuming other factors like steric hindrance are comparable.

| Position | Halogen | Activating Groups (Ortho/Para) | Mechanistic Role |

| C2 | Fluoro | Aldehyde (ortho), Chloro (meta) | Potential site for nucleophilic attack. |

| C4 | Chloro | Aldehyde (para), Fluoro (ortho/meta) | Less likely site for initial substitution compared to C-F positions. |

| C5 | Fluoro | Aldehyde (meta), Chloro (ortho) | Potential site for nucleophilic attack. |

Carbon-Carbon Bond Formation Reactions Utilizing this compound

The aldehyde functionality of this compound serves as a primary site for carbon-carbon bond formation, enabling the construction of more complex molecular architectures.

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. masterorganicchemistry.comlibretexts.org The reaction of a Grignard reagent with this compound proceeds via a nucleophilic addition mechanism. youtube.com The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. youtube.comkhanacademy.org

For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would produce 1-(4-Chloro-2,5-difluorophenyl)ethanol. This transformation is a reliable method for synthesizing secondary alcohols from aldehydes. libretexts.orgpearson.com A similar, well-documented reaction is the synthesis of 4-chlorobenzhydrol (B192747) from 4-chlorobenzaldehyde (B46862) and phenylmagnesium bromide. youtube.com

Lacking α-hydrogens, this compound cannot form an enolate and self-condense. However, it is an excellent electrophilic partner in mixed or directed condensation reactions.

In the Aldol condensation , specifically the Claisen-Schmidt variant, this compound reacts with a ketone (such as acetone) in the presence of a base. mnstate.edu The base deprotonates the ketone to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. libretexts.org The resulting β-hydroxy ketone readily undergoes dehydration (elimination of water), often upon heating, to yield a stable α,β-unsaturated ketone, driven by the formation of a conjugated system. mnstate.edulibretexts.org

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) catalyzed by a weak base like piperidine. unifap.br The base facilitates the deprotonation of the active methylene compound, creating a potent nucleophile. This nucleophile adds to the aldehyde carbonyl, and subsequent dehydration yields a highly conjugated product. unifap.brnih.gov For example, the reaction of this compound with malononitrile would produce (4-chloro-2,5-difluorobenzylidene)malononitrile. unifap.brbeilstein-journals.org

The α,β-unsaturated compounds synthesized via Knoevenagel or Aldol condensations from this compound can serve as substrates for conjugate addition reactions (Michael additions). In these reactions, a nucleophile adds to the β-carbon of the conjugated system.

Of particular interest are organocatalytic asymmetric conjugate additions, where a chiral small-molecule catalyst (e.g., a chiral primary amine) is used to control the stereochemical outcome of the reaction. nih.gov For instance, the addition of an aldehyde or other nucleophile to the (4-chloro-2,5-difluorobenzylidene)malononitrile product could be rendered enantioselective using a suitable chiral organocatalyst. The catalyst typically activates the substrate by forming a transient iminium ion, which directs the nucleophile to attack from a specific face, leading to the formation of a chiral product with high enantiomeric excess. nih.gov

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. yonedalabs.comlibretexts.org For polyhalogenated substrates like this compound, the key question is regioselectivity.

The reactivity of organic halides in the rate-determining oxidative addition step generally follows the order I > Br > OTf > Cl >> F. libretexts.org Therefore, in a Suzuki-Miyaura coupling of this compound with an arylboronic acid, the reaction is expected to occur selectively at the C4 position, cleaving the more reactive C-Cl bond while leaving the stronger C-F bonds intact. rsc.orgnih.gov This chemoselectivity allows for the precise synthesis of biaryl compounds, such as 4-aryl-2,5-difluorobenzaldehydes. The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

| Halogen Bond | Relative Reactivity in Oxidative Addition | Expected Suzuki-Miyaura Coupling Site |

| C-F | Lowest | Unreactive under standard conditions |

| C-Cl | Highest | Preferred site of reaction |

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group in this compound can be readily oxidized or reduced to access different functional groups.

Oxidation of the aldehyde yields the corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent, H₂CrO₄), or milder reagents like silver oxide (Tollens' reagent, Ag₂O). The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.

Reduction of the aldehyde group produces the corresponding primary alcohol, (4-Chloro-2,5-difluorophenyl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for reducing aldehydes and ketones and is often used for this purpose. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is generally sufficient and safer to handle.

Derivatization of the Aldehyde Functionality of this compound

The aldehyde group of this compound is a primary site for nucleophilic attack, enabling a variety of derivatization reactions. These reactions are fundamental in organic synthesis, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The following subsections detail the mechanisms of imine, oxime, acetal (B89532), and ketal formation.

The formation of imines (also known as Schiff bases) and oximes from aldehydes is a well-established acid-catalyzed condensation reaction. While specific research detailing the synthesis of imines and oximes from this compound is not extensively documented in publicly available literature, the general mechanisms are applicable.

Imine Formation: The reaction of this compound with a primary amine proceeds through a nucleophilic addition-elimination pathway. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The mechanism can be summarized in the following steps:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the oxygen atom of the aldehyde group of this compound.

Nucleophilic attack: The primary amine, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton transfer: A proton is transferred from the nitrogen atom of the amine to the oxygen atom of the hydroxyl group.

Elimination of water: The protonated hydroxyl group is a good leaving group (water). Elimination of a water molecule leads to the formation of a protonated imine, or iminium ion.

Deprotonation: A base (which can be another molecule of the amine or the solvent) removes the proton from the nitrogen atom, yielding the neutral imine and regenerating the acid catalyst.

Oxime Formation: The formation of an oxime from this compound and hydroxylamine (B1172632) (NH₂OH) follows a very similar mechanistic pathway to imine formation. Hydroxylamine acts as the nucleophile, and the reaction is also typically acid-catalyzed. The resulting product is an oxime, which contains a C=N-OH functional group.

| Reactant with this compound | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, often with removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Acid catalyst |

The reaction of this compound with alcohols leads to the formation of acetals. If the starting carbonyl compound were a ketone, the product would be a ketal. This reaction is also acid-catalyzed and is a crucial method for protecting the aldehyde functional group during multi-step syntheses.

Acetal Formation: The formation of an acetal from this compound and an alcohol (e.g., methanol (B129727) or ethanol) occurs in two main stages.

First Stage: Formation of a Hemiacetal

Protonation of the carbonyl oxygen: The acid catalyst protonates the aldehyde's oxygen atom.

Nucleophilic attack by alcohol: A molecule of the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate.

Deprotonation: A base removes the proton from the newly added alcohol moiety, resulting in the formation of a hemiacetal.

Second Stage: Formation of the Acetal

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst to form a good leaving group (water).

Elimination of water: The departure of a water molecule generates a resonance-stabilized carbocation (an oxonium ion).

Nucleophilic attack by a second alcohol molecule: A second molecule of the alcohol attacks the carbocation.

Deprotonation: A final deprotonation step yields the neutral acetal and regenerates the acid catalyst.

This reaction is also reversible and can be controlled by the reaction conditions. The use of a large excess of the alcohol or the removal of water drives the equilibrium towards the acetal.

Cyclic Acetal Formation: If a diol, such as ethylene (B1197577) glycol, is used as the nucleophile, a cyclic acetal is formed. The intramolecular nature of the second nucleophilic attack to form the ring is entropically favored, often leading to higher yields compared to acyclic acetal formation.

| Reactant with this compound | Product Type | General Reaction Conditions |

| Two equivalents of an alcohol (e.g., Methanol) | Acetal | Acid catalyst, excess alcohol or removal of water |

| One equivalent of a diol (e.g., Ethylene Glycol) | Cyclic Acetal | Acid catalyst, removal of water |

Applications of 4 Chloro 2,5 Difluorobenzaldehyde in Complex Molecule Synthesis

Agrochemical Synthesis Utilizing 4-Chloro-2,5-difluorobenzaldehyde

In the field of agrochemicals, fluorine-containing compounds are known for their high efficacy and stability. Fluorinated benzaldehydes are important intermediates for the synthesis of various pesticides and fungicides. google.com For example, difluorobenzaldehydes are used in the synthesis of fungicides like Oxathiapiprolin. ccspublishing.org.cn The synthesis of this oomycete-controlling agent involves a Wittig reaction on 2,6-difluorobenzaldehyde to create a styrene intermediate, which then undergoes cycloaddition to form a key part of the final molecule. ccspublishing.org.cn The substitution pattern of this compound makes it a highly attractive, though less commonly cited, starting material for developing new agrochemicals with potentially enhanced properties due to its specific combination of halogens.

Herbicides and Fungicides Precursors

Fluorinated aromatic compounds are integral to the development of modern herbicides and fungicides. The introduction of fluorine atoms into agrochemical structures can significantly enhance their efficacy, metabolic stability, and binding affinity to target enzymes. While specific public domain data on the direct use of this compound in the synthesis of commercialized herbicides and fungicides is limited, compounds with similar structural motifs are known to be valuable precursors. The aldehyde functional group can be readily converted into other functionalities, allowing for the construction of more complex and biologically active molecules.

Insecticides (e.g., Pyridalyl)

Pyridalyl is a broad-spectrum insecticide known for its effectiveness against lepidopteran and thysanopteran pests researchgate.net. The synthesis of Pyridalyl involves the coupling of different chemical moieties. A detailed review of the publicly available synthesis pathways for Pyridalyl does not indicate the use of this compound as a direct precursor. However, the development of novel insecticides often involves the screening of various substituted aromatic compounds to optimize biological activity.

Advanced Materials and Specialty Chemicals Development

The unique electronic properties conferred by the fluorine and chlorine substituents in this compound make it a candidate for the synthesis of advanced materials and specialty chemicals.

Dyes and Pigments Synthesis

Substituted benzaldehydes are foundational materials in the synthesis of various dyes and pigments chemicalbull.com. The aldehyde group serves as a reactive site for condensation reactions, which are pivotal in forming the chromophoric systems of many colorants. While specific examples of dyes or pigments synthesized directly from this compound are not widely reported in scientific literature, the general class of halogenated aromatic aldehydes is utilized in creating colorants with specific properties such as enhanced lightfastness and thermal stability.

Optoelectronic Materials Synthesis

Fluorinated aromatic compounds are of significant interest in the field of optoelectronics due to their unique electronic and photophysical properties technologypublisher.com. The high electronegativity of fluorine can influence the energy levels of molecular orbitals, which is a critical factor in designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) technologypublisher.com. Although direct applications of this compound in commercially available optoelectronic devices are not documented, the synthesis of novel organic semiconductors often explores the use of such fluorinated building blocks to fine-tune material properties for improved performance and stability technologypublisher.com.

Design and Synthesis of Novel Derivatives and Analogues of 4 Chloro 2,5 Difluorobenzaldehyde

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. For derivatives of 4-chloro-2,5-difluorobenzaldehyde, the chlorine and two fluorine atoms are critical modulators of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific SAR studies on derivatives of this compound are not extensively documented in publicly available research, general principles from analogous fluorinated and chlorinated compounds provide significant insights. The presence of fluorine atoms can enhance binding interactions with target proteins through hydrogen bonding and dipole interactions, and can block metabolic oxidation, thereby increasing the compound's half-life. The chlorine atom, also an electron-withdrawing group, further influences the electronic profile of the aromatic ring and can contribute to binding affinity.

Research on other aromatic scaffolds highlights these principles. For instance, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, the presence and position of a fluorine atom on the phenoxy ring were found to be advantageous for activity. mdpi.com Specifically, replacement of a 4-fluorophenoxy substituent with a non-fluorinated phenoxy group led to a distinct decrease in biological activity. mdpi.com Similarly, studies on stilbene (B7821643) derivatives show that the type and position of substituents on the phenyl rings are crucial for their antimicrobial and anticancer effects. nih.gov The introduction of hydrophilic or lipophilic groups can significantly alter the biological activity profile of the parent compound. nih.gov

These findings suggest that functionalization of the aldehyde group of this compound to create, for example, amides, esters, or more complex side chains, would likely yield derivatives where the biological activity is heavily influenced by the trifunctional substitution pattern of the benzene (B151609) ring.

Table 1: General Effects of Phenyl Ring Substituents on Biological Activity in Aromatic Compounds

| Substituent/Modification | General Effect on Activity | Example Compound Class | Citation |

|---|---|---|---|

| Fluorine (para-position) | Favorable for activity; enhances binding and metabolic stability. | 2-Phenoxybenzamides | mdpi.com |

| Hydrogen (vs. Fluorine) | Leads to moderate or decreased activity. | 2-Phenoxybenzamides | mdpi.com |

| Hydrophilic Groups | Can improve antimicrobial activity. | Stilbenes | nih.gov |

Synthesis of Fluorinated Thiosemicarbazones from Difluorobenzaldehydes

Thiosemicarbazones are a class of compounds known for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of fluorinated thiosemicarbazones is of particular interest as the inclusion of fluorine can enhance these effects. Difluorobenzaldehydes, including isomers like 2,5-difluorobenzaldehyde, serve as excellent precursors for these molecules.

The general synthesis involves a straightforward condensation reaction between a fluorinated benzaldehyde (B42025) and thiosemicarbazide, typically carried out in a suitable solvent like ethanol. The aldehyde's carbonyl carbon is attacked by the primary amine of the thiosemicarbazide, followed by dehydration to yield the corresponding thiosemicarbazone.

A study on the synthesis of new fluorinated thiosemicarbazones successfully prepared a series of compounds from various difluorobenzaldehyde isomers. nih.gov This research underscores a reliable synthetic route that is applicable to this compound. The resulting thiosemicarbazone, (E)-2-(4-chloro-2,5-difluorobenzylidene)hydrazine-1-carbothioamide, would be expected to form with high efficiency. The molecular structures of these compounds are characterized by the planarity of the thiosemicarbazone moiety and the formation of intermolecular hydrogen bonds. nih.gov

Table 2: Synthesis of Fluorinated Thiosemicarbazones from Substituted Benzaldehydes

| Precursor Aldehyde | Resulting Thiosemicarbazone Product | Citation |

|---|---|---|

| 2,4-Difluorobenzaldehyde | (E)-2-(2,4-difluorobenzylidene)hydrazine-1-carbothioamide | nih.gov |

| 2,5-Difluorobenzaldehyde | (E)-2-(2,5-difluorobenzylidene)hydrazine-1-carbothioamide | nih.gov |

| 2,6-Difluorobenzaldehyde | (E)-2-(2,6-difluorobenzylidene)hydrazine-1-carbothioamide | nih.gov |

| 3,4-Difluorobenzaldehyde | (E)-2-(3,4-difluorobenzylidene)hydrazine-1-carbothioamide | nih.gov |

Chiral Derivatives and Enantioselective Synthesis Strategies

Chirality is a critical aspect of modern drug design, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. nih.gov The synthesis of single-enantiomer drugs is often accomplished through asymmetric synthesis, which converts an achiral starting material into a chiral product.

This compound is an achiral molecule, but it is a valuable precursor for synthesizing chiral derivatives. The aldehyde functional group provides a key handle for introducing a stereocenter. For example, enantioselective nucleophilic addition to the carbonyl group can produce a chiral secondary alcohol. This can be achieved using chiral catalysts, such as those based on transition metals or organocatalysts, which control the facial selectivity of the attack on the aldehyde.

While specific literature detailing enantioselective reactions starting with this compound is limited, numerous established strategies could be applied:

Asymmetric Alkylation/Arylation: The use of chiral organometallic reagents (e.g., Grignard or organozinc reagents in the presence of a chiral ligand like sparteine) to add an alkyl or aryl group to the aldehyde, yielding a chiral alcohol.

Asymmetric Reduction: The reduction of the aldehyde to an alcohol can be rendered enantioselective using chiral reducing agents or catalysts, such as those derived from chiral amino alcohols (e.g., CBS catalysts).

Organocatalysis: Chiral amines or phosphoric acids can catalyze the enantioselective addition of various nucleophiles to aldehydes, forming C-C or C-heteroatom bonds with high stereocontrol. nih.gov

The resulting chiral alcohol is a versatile intermediate that can be used to synthesize more complex chiral molecules, where the stereocenter can direct subsequent reactions. The development of such strategies is crucial for accessing novel, enantiomerically pure compounds for biological evaluation.

Heterocyclic Annulation and Cyclization Reactions

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. This compound is an excellent building block for the synthesis of a wide array of heterocyclic systems due to the reactivity of its aldehyde group. Annulation and cyclization reactions transform the linear aldehyde precursor into cyclic structures, often building significant molecular complexity in a single step.

Several classes of heterocycles can be synthesized from this precursor:

Dihydrofurans and Tetrahydrofurans: The aldehyde can be converted into a diol, which can then undergo dehydrative cyclization to form substituted tetrahydrofurans. beilstein-journals.org Alternatively, enantioselective organocatalyzed reactions between α-keto esters and derivatives of the aldehyde could lead to highly substituted dihydrofurans. researchgate.net

N-Heterocyclic Carbene (NHC) Precursors: Aldehydes are key starting materials in the synthesis of imidazolium (B1220033) and imidazolinium salts, which are the precursors to N-heterocyclic carbenes. researchgate.netbeilstein-journals.org These reactions typically involve the condensation of the aldehyde with a diamine and another source of carbon.

Sulfur-Containing Heterocycles: Reaction with versatile synthons like 1,4-dithiane-2,5-diol, which can act as a synthetic equivalent of mercaptoacetaldehyde, provides a pathway to sulfur-containing heterocycles like tetrahydrothiophenes and 1,3,4-thiadiazines. researchgate.net

The electron-withdrawing nature of the halogenated phenyl ring can influence the reactivity of the aldehyde and the stability of intermediates, providing a handle to control reaction pathways in the synthesis of these important heterocyclic scaffolds.

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of 4-Chloro-2,5-difluorobenzaldehyde. It provides an exact mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. The monoisotopic mass of this compound is 175.98405 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different chemical formulas, a critical capability in complex research environments.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are crucial for its identification in different ionization modes. For instance, the [M+H]⁺ adduct is predicted at an m/z of 176.99133, while the [M-H]⁻ adduct is predicted at 174.97677. uni.lu These precise values are instrumental for researchers in confirming the presence and identity of the target compound in a sample.

Predicted Adduct m/z Values for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.99133 |

| [M+Na]⁺ | 198.97327 |

| [M-H]⁻ | 174.97677 |

| [M+NH₄]⁺ | 194.01787 |

| [M+K]⁺ | 214.94721 |

| [M]⁺ | 175.98350 |

| Data sourced from PubChemLite. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis and purity assessment of this compound. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information about the molecule's framework.

¹H NMR: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms. For this compound, the aldehydic proton typically appears as a singlet at a distinct downfield chemical shift, while the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the aldehyde group shows a characteristic resonance at a low field. The aromatic carbons' signals are split due to coupling with the directly attached fluorine atoms (¹JCF) and, to a lesser extent, with fluorine atoms on adjacent carbons (²JCF, ³JCF), providing valuable connectivity information.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It directly probes the chemical environment of the fluorine atoms. The spectrum for this compound would show distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing definitive information about their positions on the aromatic ring.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to specific bond vibrations. A prominent feature for this compound is the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, while C-F stretching vibrations give rise to strong bands, often in the 1100-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations are also observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. This technique is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. Studies on related molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) have utilized Fourier-transform laser Raman spectroscopy (3500-50 cm⁻¹) for comprehensive vibrational analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While crystallographic data for this compound itself is not highlighted in the search results, this technique is invaluable for analyzing its derivatives. By forming a crystalline derivative of the compound, researchers can obtain detailed information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking. This information is critical for understanding its reactivity and how it interacts with other molecules, which is essential in fields like medicinal chemistry and materials science.

Advanced Chromatographic Techniques (e.g., HPLC, GC, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): a versatile technique for separating and quantifying the components of a mixture. ekb.eg A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing the purity of this compound. ekb.egchromatographyonline.com The method's parameters, such as the mobile phase composition, flow rate, and detection wavelength (typically in the UV region where the aromatic ring absorbs), would be optimized to achieve good separation from any impurities. ekb.eg

Gas Chromatography (GC): Given the volatility of this compound, GC is an excellent method for purity analysis. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used to separate the compound from any volatile impurities. hpst.cz The temperature program, carrier gas flow rate, and detector type (e.g., Flame Ionization Detector - FID) are key parameters for method development. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that uses columns with smaller particle sizes, resulting in faster analysis times and better resolution compared to traditional HPLC. This can be particularly useful for resolving closely related impurities.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are powerful tools for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. chromatographyonline.com As the components of a mixture elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound and any impurities, even at trace levels, by comparing their mass spectra to spectral libraries. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly specific and sensitive analytical technique suitable for a wide range of analytes. researchgate.netnih.gov It is particularly useful for analyzing less volatile or thermally labile compounds that are not amenable to GC. researchgate.net An LC-MS method would involve separating the sample using HPLC or UPLC, followed by ionization (e.g., using electrospray ionization - ESI) and detection by the mass spectrometer. This is invaluable for identifying reaction byproducts or metabolites of this compound in complex matrices. researchgate.netlongdom.org

Emerging Research Frontiers and Future Directions for 4 Chloro 2,5 Difluorobenzaldehyde

Exploration in Catalysis and Organocatalysis for Asymmetric Transformations

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. Aromatic aldehydes are fundamental substrates in a multitude of organocatalytic asymmetric reactions. The electron-deficient nature of the aromatic ring in 4-Chloro-2,5-difluorobenzaldehyde, caused by the inductive effects of the halogen substituents, enhances the electrophilicity of the aldehyde carbon. This heightened reactivity makes it a promising candidate for various asymmetric transformations.

While specific research on the use of this compound in asymmetric catalysis is still emerging, the broader success with similar fluorinated and chlorinated benzaldehydes provides a strong indication of its potential. For instance, in asymmetric aldol, Michael, and Mannich reactions, the reactivity of the aldehyde is a critical factor. The substitution pattern of this compound could influence the stereochemical outcome of these reactions, potentially leading to the synthesis of novel, highly functionalized chiral building blocks.

Future research is anticipated to explore the use of this aldehyde in conjunction with various chiral organocatalysts, such as proline and its derivatives, as well as N-heterocyclic carbenes (NHCs). The electronic modifications imparted by the halogens could lead to unique catalyst-substrate interactions, potentially enabling transformations that are challenging with less activated benzaldehydes.

Table 1: Potential Asymmetric Reactions Employing this compound

| Reaction Type | Potential Catalyst Type | Potential Chiral Product |

| Aldol Reaction | Proline derivatives, Chiral amines | Chiral β-hydroxy carbonyl compounds |

| Michael Addition | N-Heterocyclic Carbenes (NHCs) | Chiral 1,5-dicarbonyl compounds |

| Mannich Reaction | Chiral diamines, Phosphoric acids | Chiral β-amino carbonyl compounds |

| Benzoin Condensation | N-Heterocyclic Carbenes (NHCs) | Chiral α-hydroxy ketones |

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, relies on non-covalent interactions to form organized assemblies. The halogen atoms and the carbonyl group of this compound offer multiple sites for such interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These features make it an attractive component for the design of novel supramolecular architectures and materials.

The fluorine atoms, in particular, can participate in unconventional hydrogen bonds and halogen bonds, which are increasingly recognized for their role in directing molecular assembly. The chlorine atom can also act as a halogen bond donor. The interplay of these interactions, along with the potential for the aldehyde group to form reversible covalent bonds (e.g., imines or acetals), could be harnessed to construct complex, stimulus-responsive supramolecular systems.

In the realm of molecular recognition, the specific electronic and steric profile of this compound could be exploited to create receptors for specific guest molecules. The electron-poor aromatic ring can engage in favorable interactions with electron-rich species. Future research may focus on incorporating this aldehyde into larger host molecules, such as calixarenes or cyclodextrins, to create sensors or molecular probes for anions or neutral guests.

Development of Green and Sustainable Production Pathways

The increasing emphasis on green chemistry is driving the development of more environmentally benign and sustainable methods for producing valuable chemical intermediates. While specific green synthesis routes for this compound are not yet widely reported, related processes for similar compounds offer a blueprint for future research.

A patent for the preparation of the related compound, 4-chloro-2,5-difluorobenzoic acid, details a multi-step synthesis starting from p-fluoronitrobenzene. uni.lu This process involves bromination, reduction, chlorination, diazotization, and fluoridation, followed by a Grignard reaction and carbonation. uni.lu While effective, this route involves multiple steps and reagents that may not align with the principles of green chemistry.

Future research will likely focus on developing more atom-economical and energy-efficient pathways. This could involve the use of catalytic methods to introduce the halogen and aldehyde functionalities, potentially starting from more readily available and less hazardous precursors. Biocatalysis and flow chemistry are other promising avenues for the sustainable production of this compound, offering the potential for higher efficiency, selectivity, and reduced waste generation. A study on the green synthesis of dihydrobenzofuran-4,7-diones utilized aromatic aldehydes in a one-pot condensation reaction in water, highlighting a move towards more sustainable solvent choices. researchgate.net

Bio-conjugation and Prodrug Strategies Employing this compound Scaffolds

The development of targeted drug delivery systems is a major focus in medicinal chemistry. The aldehyde functionality of this compound provides a reactive handle for bioconjugation, allowing it to be attached to biomolecules such as proteins, peptides, or antibodies. This can be achieved through the formation of stable linkages, for example, by reductive amination with lysine (B10760008) residues on proteins.

The presence of the chloro and fluoro substituents could also impart desirable properties to the resulting bioconjugates, such as increased metabolic stability or altered pharmacokinetic profiles. The unique substitution pattern may also play a role in the biological activity of the final conjugate.

Furthermore, the this compound scaffold holds potential in the design of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The aldehyde group could be masked with a protecting group that is cleaved under specific physiological conditions, such as at the low pH of a tumor microenvironment or by a specific enzyme. This would allow for the targeted release of a potent therapeutic agent. The chalcone (B49325) scaffold, which can be synthesized from benzaldehydes, has been explored for the discovery of novel lead compounds, indicating the potential of aldehyde-derived structures in medicinal chemistry. nih.gov The related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been investigated as a building block for the solid-phase synthesis of various heterocyclic scaffolds with potential biological activity. nih.gov

Photo-induced Reactions and Photochemistry Investigations

The photochemistry of aromatic aldehydes is a rich and well-studied field, and this compound is expected to exhibit interesting photochemical behavior. The aldehyde group can undergo a variety of photo-induced reactions, such as Norrish Type I and Type II reactions, as well as photoreduction and photooxidation.

The presence of the halogen atoms on the aromatic ring is likely to influence the photophysical properties of the molecule, such as the energy levels of its excited states and the efficiency of intersystem crossing. This could lead to unique photochemical reactivity compared to unsubstituted benzaldehyde (B42025). For instance, the heavy atom effect of chlorine could enhance the rate of intersystem crossing to the triplet state, which is often the key reactive intermediate in photochemical reactions of carbonyl compounds.

Emerging research in the photochemical applications of aldehydes includes their use as photoinitiators for polymerization reactions and in photoredox catalysis. The electronic properties of this compound could make it an effective photosensitizer in certain applications. Future investigations will likely focus on elucidating the detailed photochemical pathways of this molecule and exploring its potential in areas such as photo-crosslinking, photolithography, and the light-induced synthesis of complex organic molecules.

Academic Analysis of Patent Literature and Intellectual Property Landscape

Review and Classification of Patents Pertaining to 4-Chloro-2,5-difluorobenzaldehyde Synthesis

The synthesis of this compound is primarily dominated by a few key strategic approaches, as evidenced by the patent literature. These methods can be broadly classified into two main categories: the reduction of a carboxylic acid derivative and the formylation of a substituted benzene (B151609) ring.

One of the most direct patented routes involves the reduction of 4-Chloro-2,5-difluorobenzoic acid. This method is detailed in patent NL1029919C2, which outlines the preparation of this compound as a specific example. This approach is advantageous due to the relative accessibility of the starting carboxylic acid.

A second, though less directly patented for this specific molecule, yet widely applicable and patented for analogous compounds, is the formylation of a corresponding benzene derivative. This would typically involve the introduction of a formyl group (-CHO) onto a 1-chloro-2,5-difluorobenzene (B1360255) ring. While specific patents for this exact transformation are not as prominent, the extensive patenting of formylation reactions for similar fluorinated aromatic compounds suggests this is a viable and likely protected synthetic strategy.

Furthermore, the broader patent landscape for the synthesis of fluorobenzaldehydes, such as those described in patents US5191126A and EP0289942B1, highlights the prevalence of halogen exchange (Halex) reactions. In a hypothetical application to the synthesis of this compound, this could involve the selective fluorination of a dichlorobenzaldehyde precursor. However, direct patent evidence for this specific transformation is not as readily available.

The following table provides a classification of the primary patented synthetic strategies.

Table 1: Classification of Patented Synthesis Methods

| Method Classification | General Reaction | Key Patent Example |

|---|---|---|

| Reduction of Carboxylic Acid | R-COOH → R-CHO | NL1029919C2 |

| Formylation of Benzene Ring | Ar-H → Ar-CHO | General strategy, inferred from broader patent landscape |

| Halogen Exchange (Halex) | Ar-Cl → Ar-F | General strategy for fluorobenzaldehydes (e.g., US5191126A) |

Identification of Key Patented Intermediates and Processes

The intellectual property surrounding the synthesis of this compound is not only tied to the final transformation but also to the preparation of key intermediates. Analyzing the patented processes reveals a strategic focus on securing the supply chain of these crucial precursors.

The most significant patented intermediate is 4-Chloro-2,5-difluorobenzoic acid . Its synthesis and purification are critical, as it is the direct precursor in the reduction method. The patent NL1029919C2, while focused on the final product, inherently protects the process that utilizes this specific intermediate.

Another key class of intermediates, based on the broader context of fluorinated aromatic synthesis, are substituted benzene derivatives that can be converted to the final product. These include:

1-Chloro-2,5-difluorobenzene : This compound is a logical precursor for formylation reactions. Patents covering the efficient synthesis of this starting material would be of strategic importance.

1,4-Dichloro-2,5-difluorobenzene : This intermediate would be relevant for a synthetic route involving a selective halogen exchange reaction to introduce the aldehyde functionality or a precursor to it.

The processes associated with these intermediates often involve multi-step syntheses, with each step potentially covered by intellectual property. For instance, the synthesis of 4-Chloro-2,5-difluorobenzoic acid itself may proceed through several patented steps, starting from more readily available chemical building blocks.

The table below details the key intermediates and the patented processes they are involved in.

Table 2: Key Patented Intermediates and Associated Processes

| Key Intermediate | CAS Number | Role in Synthesis | Relevant Patent(s) |

|---|---|---|---|

| 4-Chloro-2,5-difluorobenzoic acid | 25118-67-0 | Direct precursor for reduction to the aldehyde | NL1029919C2 |

| 1-Chloro-2,5-difluorobenzene | 2367-76-2 | Precursor for formylation | Inferred from general synthesis strategies |

| 1,4-Dichloro-2,5-difluorobenzene | 399-49-5 | Potential precursor for Halex reactions | General patents on fluorination of aromatics |

Q & A

Basic Questions

Q. What synthetic routes are recommended for 4-Chloro-2,5-difluorobenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodology :

- Direct halogenation : Start with fluorobenzaldehyde derivatives and introduce chlorine via electrophilic substitution. Use catalysts like FeCl₃ or AlCl₃ to control regioselectivity .

- Oxidation of benzyl alcohols : Convert 4-chloro-2,5-difluorobenzyl alcohol to the aldehyde using oxidizing agents (e.g., PCC or TEMPO/NaClO). Monitor reaction temperature to avoid over-oxidation to the carboxylic acid .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/EtOAc eluent) to isolate the aldehyde. Purity can be verified via HPLC (C18 column, 70:30 MeOH:H₂O) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use ¹³C NMR to confirm substitution patterns (δ ~190 ppm for aldehyde proton, δ 110-130 ppm for aromatic carbons). ¹⁹F NMR resolves fluorine positions (coupling constants indicate ortho/meta relationships) .

- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100-1250 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 177.0) and fragmentation patterns .

Q. What are effective strategies for resolving solubility challenges during reactions involving this compound?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions. For Friedel-Crafts reactions, switch to dichloromethane or toluene .

- Temperature modulation : Increase solubility by heating (reflux in THF) or use sonication for dispersing aggregates.

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in nucleophilic aromatic substitution reactions of this compound?

- Methodology :

- DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set). Calculate Fukui indices to identify electrophilic sites. Fluorine’s electron-withdrawing effect directs nucleophiles to the para-chloro position .

- MD simulations : Model solvent effects (e.g., acetone vs. DMF) on transition states to predict kinetic vs. thermodynamic control .

Q. How can contradictory literature data on the biological activity of this compound derivatives be resolved?

- Methodology :

- Systematic SAR studies : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or adjusting fluorine positions) and compare bioactivity (e.g., IC₅₀ in enzyme assays) .

- Meta-analysis : Apply statistical tools (e.g., PCA) to published datasets, controlling for variables like assay conditions (pH, temperature) or cell lines used .

Q. What strategies mitigate side reactions during Pd-catalyzed cross-coupling of this compound?

- Methodology :

- Ligand optimization : Use bulky ligands (XPhos or SPhos) to suppress β-hydride elimination. Monitor reaction progress via GC-MS to detect intermediates .

- Protecting groups : Temporarily protect the aldehyde as an acetal to prevent undesired aldol condensation .

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in multicomponent reactions?

- Methodology :

- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-chlorobenzaldehyde) using stopped-flow UV-Vis. Fluorine’s inductive effect accelerates imine formation in Ugi reactions .

- X-ray crystallography : Resolve crystal structures of intermediates to identify steric clashes or favorable π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.